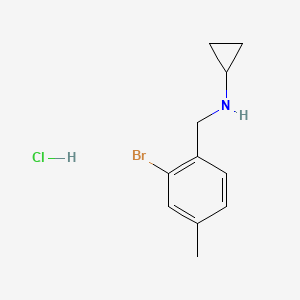

(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride

Description

(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is a brominated aromatic compound featuring a cyclopropylamine moiety attached to a substituted benzyl group. For instance, cyclopropylamine derivatives are frequently utilized in drug discovery, particularly for antiviral and antimicrobial agents .

Properties

IUPAC Name |

N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUZGVOTRWBVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC2CC2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Bromo-4-methylbenzaldehyde

Procedure :

-

Bromination : 4-Methylbenzaldehyde undergoes α-bromination using bromine in acetic acid at 25°C to yield 2-bromo-4-methylbenzaldehyde.

-

Reductive Amination : The aldehyde reacts with cyclopropylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0°C–25°C.

-

Hydrochloride Formation : The free base is treated with HCl in ether to precipitate the hydrochloride salt.

Key Data :

Nucleophilic Substitution of 2-Bromo-4-methylbenzyl Chloride

Procedure :

-

Benzyl Chloride Synthesis : 4-Methylbenzyl alcohol reacts with thionyl chloride (SOCl₂) in DCM to form 4-methylbenzyl chloride.

-

Bromination : Bromine in CCl₄ at 0°C introduces the bromine atom at the ortho position.

-

Amination : Reaction with cyclopropylamine in tetrahydrofuran (THF) using K₂CO₃ as a base at 60°C for 24 hours.

-

Salt Formation : HCl gas is bubbled through the solution to yield the hydrochloride.

Key Data :

Copper-Catalyzed Coupling of 2-Bromo-4-methylbenzyl Halides

Procedure :

-

Substrate Preparation : 2-Bromo-4-methylbenzyl bromide is synthesized via radical bromination of 4-methyltoluene using N-bromosuccinimide (NBS).

-

Coupling Reaction : The bromide reacts with cyclopropylamine in the presence of Cu(OAc)₂ and 2,2'-bipyridine in DCE at 70°C.

-

Acidification : The product is treated with HCl to form the hydrochloride salt.

Key Data :

Gabriel Synthesis via Phthalimide Intermediate

Procedure :

-

Phthalimide Formation : 2-Bromo-4-methylbenzyl bromide reacts with potassium phthalimide in DMF at 100°C.

-

Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.

-

Cyclopropane Introduction : The amine undergoes [2+1] cyclopropanation with 1,2-dibromoethane in the presence of Zn dust.

-

Salt Formation : HCl is added to precipitate the hydrochloride.

Key Data :

Continuous Flow Bromination and Amination

Procedure :

-

Continuous Bromination : 4-Methylpropiophenone is brominated in a tubular reactor using Br₂ in chloroform at −10°C.

-

Amination : The brominated intermediate reacts with cyclopropylamine in a microreactor at 50°C under pressure.

-

In-line Acidification : HCl is introduced directly into the flow stream to crystallize the product.

Key Data :

-

Advantages: High efficiency, reduced side reactions.

-

Limitations: Requires specialized flow chemistry equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Temperature Range | Scalability |

|---|---|---|---|---|

| Reductive Amination | 72–85 | NaBH(OAc)₃, Br₂ | 0–25°C | Moderate |

| Nucleophilic Substitution | 65–78 | SOCl₂, K₂CO₃ | 60°C | High |

| Copper-Catalyzed Coupling | 60–70 | Cu(OAc)₂, NBS | 70°C | Moderate |

| Gabriel Synthesis | 55–65 | Potassium phthalimide, Zn | 100°C | Low |

| Continuous Flow | 80–90 | Br₂, Cyclopropylamine | −10–50°C | High |

Mechanistic Insights

-

Bromination : Electrophilic aromatic substitution (EAS) dominates in ortho-directed reactions due to the methyl group’s activating effect.

-

Cyclopropanation : Strain-induced ring formation often requires Zn or Pd catalysts to stabilize transition states.

-

Amination : SN2 mechanisms prevail in benzyl halide substitutions, while reductive amination avoids halide leaving groups.

Challenges and Optimizations

-

Regioselectivity : Para-methyl groups can lead to competing meta-bromination; using AlCl₃ as a Lewis acid improves ortho selectivity.

-

Byproducts : Over-bromination is mitigated by stoichiometric control and low-temperature conditions.

-

Purification : Crystallization from isopropanol or ethyl acetate enhances purity .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the benzyl ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.

Coupling Reactions: The benzyl ring can be involved in various coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize the amine group.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.

Major Products

Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of imines or oximes.

Reduction Products: Reduction typically yields primary amines.

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalyst Development: Potential use in the development of new catalytic systems.

Biology

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.

Medicine

Pharmaceutical Research: Investigated for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Industry

Material Science: Used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyclopropylamine group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural analogs and their distinguishing characteristics:

Physicochemical Properties

| Property | (2-Bromo-4-methylbenzyl)-cyclopropylamine HCl (Inferred) | 1-(4-Bromophenyl)cyclopropanamine HCl | 2C-B HCl |

|---|---|---|---|

| Melting Point | ~150–160°C (estimated) | 50–51°C (carboxylic acid precursor) | 240–245°C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetone) | Soluble in ether, THF | Water-insoluble |

| Molecular Weight | ~292.6 g/mol | 248.55 g/mol | 274.1 g/mol |

| Stability | Stable under inert conditions | Hygroscopic | Light-sensitive |

Biological Activity

(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is . The structure features a cyclopropylamine moiety and a brominated aromatic ring, which are critical for its biological activity.

The biological activity of (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is primarily attributed to its interactions with various receptors and enzymes. The bromine atom and the methyl group on the aromatic ring can influence the compound's binding affinity and selectivity towards specific molecular targets. This interaction can modulate cellular signaling pathways, leading to various physiological effects.

Key Mechanisms:

- Receptor Binding : The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which is involved in mood regulation and psychotropic effects .

- Enzyme Modulation : It may also inhibit certain enzymes, affecting metabolic pathways relevant to disease states.

Biological Activity

Research indicates that (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride exhibits a range of biological activities:

- Antidepressant Effects : Studies suggest that compounds similar to (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic effects in depression.

- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents .

- Cytotoxicity : Preliminary assays indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anti-cancer properties .

Case Studies and Research Findings

Q & A

Q. How do pressure-induced structural changes affect the compound’s reactivity?

- Methodological Answer : HP-XRD studies show that pressure ≥1.2 GPa induces a phase transition to an orthorhombic lattice (space group Pbca), altering hydrogen-bond angles and increasing molecular packing density. This reduces conformational flexibility, potentially slowing reaction kinetics in solid-state syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.